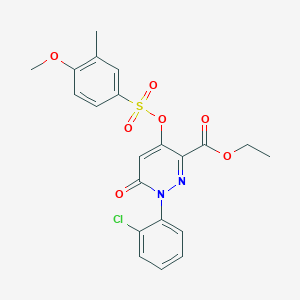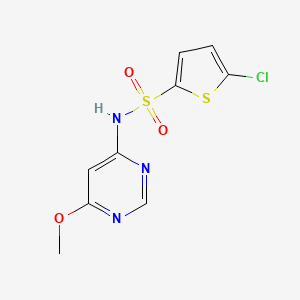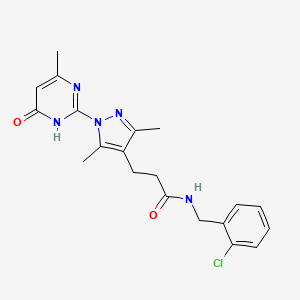
N-(1-(3-(4-Chlorphenyl)-1H-pyrazol-4-carbonyl)piperidin-4-yl)-3,4-difluorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C22H19ClF2N4O2 and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von neuen IP-Agonisten
Diese Verbindung wird bei der Synthese eines hochpotenten und selektiven IP (PGI2-Rezeptor)-Agonisten verwendet, der strukturell nicht analog zu PGI2 ist . Die Synthese beinhaltet die nucleophile Ringöffnung von 3-(4-Chlorphenyl)-oxazolidin-2-on, das durch ein Eintopfverfahren mit 4-Piperidinol hergestellt wird, und die selektive O-Alkylierung von 1-(2-(4-Chlorphenylamino)ethyl)piperidin-4-ol .
Inhibition der Thrombozytenadhäsion und -aggregation
Der synthetisierte IP-Agonist hat potente inhibitorische Wirkungen auf die Thrombozytenadhäsion und -aggregation . Dies ist besonders nützlich bei der Behandlung von Krankheiten, bei denen die Thrombozytenaggregation eine bedeutende Rolle spielt.
Vasodilatation
Der IP-Agonist hat auch vasodilatatorische Wirkungen . Dies bedeutet, dass er dazu beitragen kann, Blutgefäße zu entspannen und zu erweitern, was den Blutdruck senken und die Durchblutung verbessern kann.
Inhibition der Produktion von entzündungsfördernden Zytokinen
Es wurde festgestellt, dass der IP-Agonist die Produktion von entzündungsfördernden Zytokinen hemmt . Dies könnte möglicherweise bei der Behandlung von Entzündungskrankheiten nützlich sein.
Inhibition der Proliferation von glatten Gefäßmuskelzellen
Es wurde festgestellt, dass der IP-Agonist die Proliferation von glatten Gefäßmuskelzellen hemmt . Dies könnte möglicherweise bei der Behandlung von Krankheiten nützlich sein, die durch abnormales Wachstum dieser Zellen gekennzeichnet sind.
Synthese von N-substituierten Piperidinderivaten
Diese Verbindung wurde bei der Synthese einiger neuer N-substituierter Piperidinderivate verwendet . Diese Derivate haben potenzielle Anwendungen in verschiedenen Bereichen der pharmazeutischen Chemie.
Eigenschaften
CAS-Nummer |
1251704-62-7 |
|---|---|
Molekularformel |
C22H19ClF2N4O2 |
Molekulargewicht |
444.87 |
IUPAC-Name |
N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H19ClF2N4O2/c23-15-4-1-13(2-5-15)20-17(12-26-28-20)22(31)29-9-7-16(8-10-29)27-21(30)14-3-6-18(24)19(25)11-14/h1-6,11-12,16H,7-10H2,(H,26,28)(H,27,30) |
InChI-Schlüssel |
XYJYQNNQKIAOJL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2370024.png)

![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine](/img/structure/B2370026.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)



![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)



![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2370042.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
